Structural Identity Differentiation: Positional Isomerism of the Cyclopropyl-Hydroxypropyl Side Chain
The target compound N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide (CAS 1286710-71-1) is a positional isomer of N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide (CAS 1396853-67-0). The target compound bears the cyclopropyl and hydroxyl groups on the carbon atom alpha to the amide nitrogen (2-position), whereas the comparator places these groups on the carbon atom beta to the amide nitrogen (3-position) . Both share the same molecular formula (C₁₇H₁₉NO₂) and molecular weight (269.34), but the connectivity difference results in distinct topological polar surface area, hydrogen-bond donor/acceptor geometry, and conformational flexibility. In naphthamide SAR studies, moving substituents by a single carbon has been shown to alter MAO-A vs. MAO-B selectivity by >6-fold [1], demonstrating that positional isomerism in this scaffold carries meaningful biological consequences.
| Evidence Dimension | Side-chain connectivity (positional isomerism) |
|---|---|
| Target Compound Data | Cyclopropyl and hydroxyl at C2 of propyl chain (alpha to amide N); CAS 1286710-71-1 |
| Comparator Or Baseline | Cyclopropyl and hydroxyl at C3 of propyl chain (beta to amide N); CAS 1396853-67-0 |
| Quantified Difference | Identical molecular formula (C₁₇H₁₉NO₂, MW 269.34) but distinct constitutional isomer; differentiated by InChIKey (target: YUKPLZAQCUVCHI-UHFFFAOYSA-N) |
| Conditions | Structural identity verified by CAS registry, molecular formula, and InChIKey comparison |
Why This Matters
For procurement, the positional isomer is a distinct chemical entity with potentially different biological activity, metabolic fate, and regulatory status; substitution with the 3-hydroxypropyl isomer risks invalidating experimental SAR data.
- [1] Elkamhawy A, Oh JM, Kim M, et al. Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. Mol Divers. 2025;29(1):179-193. doi:10.1007/s11030-024-10841-9 View Source
